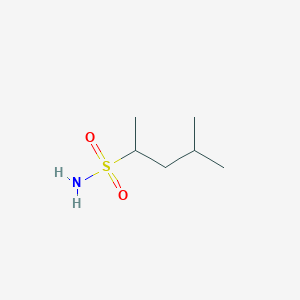
3-アミノ-4-(2,2,2-トリフルオロエトキシ)安息香酸
説明
3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid is a useful research compound. Its molecular formula is C9H8F3NO3 and its molecular weight is 235.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
化学合成
“3-アミノ-4-(2,2,2-トリフルオロエトキシ)安息香酸”は、化学合成の分野において貴重なツールです . そのフッ素化された性質と反応性の高い官能基により、特注の特性を持つ新規化合物の生成に求められる試薬となっています .
医薬品への応用
この化合物は、医薬品への応用で使用されています . 25%以上の一般的な薬剤にカルボキサミド基が存在することは、アミド結合形成の価値と、優れた収率でアミドを合成するための信頼性の高いプロトコルを開発することへの調査を示しています .
農薬への応用
医薬品への応用に加えて、 “3-アミノ-4-(2,2,2-トリフルオロエトキシ)安息香酸”は、農薬への応用にも使用されています .
カルボン酸基質のアミド化
この化合物は、カルボン酸基質のアミド化において重要な役割を果たします . アミド化は、ペプチド、ラクタム、および25%以上の一般的な薬剤の合成における有用性のために、有機化学および医薬品化学において重要な部分を占めています .
生物活性製品の合成
“3-アミノ-4-(2,2,2-トリフルオロエトキシ)安息香酸”は、抗がん、抗真菌、および抗菌特性を持つ生物活性製品の合成において主導的な役割を果たしています .
トランスアミド化
この化合物は、トランスアミド化に使用されます . トランスアミド化は、アミドを別のアミドに変換するプロセスです. これは、幅広いアミド、ペプチド、およびタンパク質の合成に役立つ方法です .
作用機序
Mode of Action
It is likely that this compound interacts with its targets through hydrogen bonding and hydrophobic interactions, given its chemical structure . The presence of the amino group and the carboxylic acid group could allow for hydrogen bonding, while the trifluoroethoxy group could participate in hydrophobic interactions .
Biochemical Pathways
It is possible that this compound could affect pathways involving its target proteins or enzymes .
Pharmacokinetics
The trifluoroethoxy group in the compound could potentially enhance its lipophilicity, which might influence its absorption and distribution .
Result of Action
Given the lack of specific information, it is difficult to predict the exact effects of this compound .
生化学分析
Biochemical Properties
3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with specific enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator . The nature of these interactions can vary, with the compound binding to active sites or allosteric sites on the enzymes, thereby modulating their activity.
Cellular Effects
The effects of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can modulate the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating them, depending on the context . This binding can lead to changes in the enzyme’s conformation and activity. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating signaling pathways . At higher doses, it may induce toxic or adverse effects, including cellular stress or apoptosis. Threshold effects are often observed, where a specific dosage range is required to achieve the desired biological response without causing toxicity.
Metabolic Pathways
3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels . For instance, the compound may inhibit or activate enzymes involved in the catabolism or anabolism of specific metabolites, thereby altering the overall metabolic balance within the cell.
Transport and Distribution
The transport and distribution of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound within different cellular compartments. The compound’s distribution can influence its biological activity, as it may preferentially accumulate in certain tissues or organelles, thereby exerting localized effects.
Subcellular Localization
The subcellular localization of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid is a key determinant of its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be directed to the nucleus, where it can modulate gene expression and other nuclear processes.
特性
IUPAC Name |
3-amino-4-(2,2,2-trifluoroethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c10-9(11,12)4-16-7-2-1-5(8(14)15)3-6(7)13/h1-3H,4,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNBQAMLJWERBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanoic acid](/img/structure/B1524025.png)





